Product packaging for Allyl 2-nitrobenzoate(Cat. No.:CAS No. 107616-19-3)

Allyl 2-nitrobenzoate

Cat. No.: B3045454
CAS No.: 107616-19-3
M. Wt: 207.18 g/mol
InChI Key: XJCSSZUFCQYCHR-UHFFFAOYSA-N
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Description

Allyl 2-nitrobenzoate (CAS 107616-19-3) is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound belongs to the class of allyl benzoates, which are esters of interest in synthetic organic chemistry. Researchers value this compound for its functional groups, which include an electron-rich allyl ester and an aromatic nitro group, making it a versatile building block for further chemical transformations . One of the key research applications of allyl benzoates, as demonstrated in studies, is their role in photochemical functionalization. Under specific irradiation conditions (e.g., 305 nm in tetrahydrofuran), these compounds can undergo unusual photo-mediated hydroalkylation reactions. This process effectively involves the insertion of the allylic double bond into adjacent C-H bonds of solvents like THF, dioxane, or isopropanol, providing a route to functionalized molecules . Furthermore, the 2-nitrobenzoate moiety is significant in biochemical research. It is a key component in Ellman's reagent (DTNB), which is used for the spectrophotometric detection and quantification of thiols, such as in enzyme activity assays for acetylcholinesterase or in measuring hydrogen sulfide (H2S) concentration in biological samples . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO4 B3045454 Allyl 2-nitrobenzoate CAS No. 107616-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-5-3-4-6-9(8)11(13)14/h2-6H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCSSZUFCQYCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549474
Record name Prop-2-en-1-yl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107616-19-3
Record name Prop-2-en-1-yl 2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Allyl 2 Nitrobenzoate and Structural Analogs

Direct Esterification Protocols

Direct esterification remains a fundamental approach for synthesizing allyl 2-nitrobenzoate (B253500) from 2-nitrobenzoic acid and allyl alcohol. Research has focused on developing catalytic systems and activating the carboxylic acid to improve reaction rates and yields.

Catalytic Approaches to Allyl Ester Formation from 2-Nitrobenzoic Acid

Catalytic methods for the direct esterification of 2-nitrobenzoic acid often employ acid catalysts to facilitate the reaction with alcohols. Traditional catalysts like sulfuric acid have proven effective. google.com For instance, the direct esterification of a nitrobenzoic acid with glycerol (B35011) proceeds in high yield when heated at reflux in the presence of sulfuric acid as a catalyst and toluene (B28343) as an entraining agent to remove water. google.com

More recent advancements have explored novel catalytic systems. Amphoteric, water-tolerant catalysts such as TiO(acac)2 have been shown to be effective for the direct condensation of various carboxylic acids and alcohols, tolerating a wide range of functional groups. nih.gov Polyfluoroalkanesulfonic acids have also been utilized as catalysts for the esterification of nitrobenzoic acids with C1-C3 alkanols, operating in catalytic amounts and allowing for potential recycling. google.com

Ionic liquids represent another modern catalytic approach. rsc.org While not specifically detailed for allyl 2-nitrobenzoate, a reusable ionic liquid, [BPy]I, has been successfully used to catalyze the oxidative esterification of 2-nitrobenzoic acid with toluene to produce benzyl (B1604629) 2-nitrobenzoate in good yield. rsc.org This suggests the potential applicability of ionic liquid catalysis for the formation of allyl esters.

Table 1: Catalytic Direct Esterification Approaches

Carboxylic Acid Alcohol/Hydrocarbon Catalyst Conditions Product Yield (%)
2-Nitrobenzoic Acid Toluene [BPy]I, TBHP 80 °C, 8 h Benzyl 2-nitrobenzoate 80
Nitrobenzoic Acid Glycerol Sulfuric Acid Reflux, Toluene Glycerol Nitrobenzoate Ester High
Benzoic Acid 2-Phenylethanol TiO(acac)2 - 2-Phenylethyl benzoate (B1203000) -
Nitrobenzoic Acid C1-C3 Alkanols Polyfluoroalkanesulfonic acid 60 - 120 °C Alkyl nitrobenzoate -

Data derived from studies on similar esterification reactions.

Esterification Employing Activated 2-Nitrobenzoic Acid Derivatives

To overcome the equilibrium limitations of direct esterification, 2-nitrobenzoic acid can be converted into more reactive derivatives. One common strategy is the formation of an acid chloride, such as 4-nitrobenzoyl chloride, which readily reacts with alcohols. For example, 4-allyl-2-methoxyphenyl 4-nitrobenzoate (B1230335) is synthesized from eugenol (B1671780) and 4-nitrobenzoyl chloride in the presence of aqueous KOH. researchgate.net

Another effective method involves the use of condensing agents. The combination of triphenylphosphine (B44618) dihalides (Ph3PBr2 or Ph3PI2) and 4-(dimethylamino)pyridine (DMAP) facilitates the one-pot esterification of carboxylic acids, including 4-nitrobenzoic acid, with a variety of alcohols, including allyl alcohol, under mild, neutral conditions. chem-soc.si This method is notable for its very short reaction times and excellent yields. chem-soc.si

The use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a catalytic amount of DMAP is another powerful technique for esterification, allowing for the reaction of nearly equimolar amounts of carboxylic acids and alcohols with high chemoselectivity and excellent yields. researchgate.net This method, known as the Shiina macrolactonization, is particularly useful in the synthesis of complex natural products. researchgate.net

Table 2: Esterification via Activated Derivatives

Activated Derivative/Method Alcohol Reagents Conditions Product Yield (%)
4-Nitrobenzoyl chloride Eugenol KOH/H2O r.t., 12 h 4-allyl-2-methoxyphenyl 4-nitrobenzoate -
4-Nitrobenzoic acid Allyl alcohol Ph3PI2, DMAP r.t., 2 min Allyl 4-nitrobenzoate 99
2-Methyl-6-nitrobenzoic anhydride (MNBA) Various Alcohols DMAP (cat.), Et3N - Various Esters Excellent

Data derived from studies on nitrobenzoic acid derivatives.

Palladium-Catalyzed Synthesis Routes

Palladium catalysis offers sophisticated and powerful alternatives for constructing this compound and its analogs, often proceeding through unique mechanistic pathways such as decarboxylation and C-H activation.

Allylic C-H Acyloxylation in the Context of Nitrobenzoate Derivatization

Palladium-catalyzed allylic C-H acyloxylation is a direct method for introducing a carboxylate group into an allylic position of an alkene. organic-chemistry.org This transformation is highly valuable for its atom economy. Recent studies have shown that using a bidentate-sulfoxide-ligated palladium catalyst, in combination with silver carbonate (Ag2CO3) and 1,4-benzoquinone, can effectively catalyze the allylic C-H acyloxylation of terminal alkenes with 4-nitrobenzoic acid. organic-chemistry.orgnih.govorganic-chemistry.org

This method is significant for its high catalytic activity, excellent branch selectivity, and broad substrate scope under mild conditions with low palladium loading. organic-chemistry.orgnih.gov The presence of a base, such as LiOH·H2O, has also been found to greatly improve the efficiency and selectivity of palladium-catalyzed oxidation of terminal alkenes in the presence of carboxylic acids. organic-chemistry.org These findings are directly relevant to the synthesis of this compound derivatives from alkenes and 2-nitrobenzoic acid.

Table 3: Palladium-Catalyzed Allylic C-H Acyloxylation with Nitrobenzoic Acid

Alkene Carboxylic Acid Catalyst System Conditions Selectivity
Terminal Alkenes 4-Nitrobenzoic Acid Pd-sulfoxide complex, Ag2CO3, 1,4-benzoquinone Mild High branch selectivity
Terminal Alkenes Carboxylic Acids Pd(OAc)2, Benzoquinone, Base (e.g., LiOH·H2O) 40°C Improved efficiency and selectivity

Data derived from studies utilizing p-nitrobenzoic acid and general carboxylic acids.

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often requires high levels of chemo- and regioselectivity, especially when dealing with polyfunctional molecules. Palladium-catalyzed allylic C-H acyloxylation, as discussed previously, inherently involves regioselectivity, favoring the formation of branched or linear products depending on the ligand and conditions. organic-chemistry.orgorganic-chemistry.org

Beyond palladium catalysis, other transition metals have been employed to achieve selective allylic oxidation. Copper(I)-NHC (N-heterocyclic carbene) catalysts have been shown to be effective in the regioselective allylic oxidation of olefins. researchgate.net These systems can functionalize alkenes into allylic esters with high selectivity. liverpool.ac.uk The mechanism is believed to involve the homolytic cleavage of a peroxy ester by the copper(I) catalyst, followed by hydrogen abstraction and subsequent reductive elimination to form the allylic ester. liverpool.ac.uk

The ring-opening of epoxides is another strategy where regioselectivity is crucial. The reaction of β,γ-epoxy silanes with p-nitrobenzoic acid proceeds regiospecifically, driven by the stabilization of a carbenium ion intermediate by the β-silicon atom, leading to specific hydroxy ester products. researchgate.net While not a direct synthesis of this compound, this demonstrates how the nitrobenzoate moiety can be introduced with high regiocontrol in complex substrates.

Transition-metal-free methods are also emerging for the chemo- and regioselective formation of C-C bonds in allylic systems, which could be conceptually extended to C-O bond formations. For example, a chemo- and regioselective coupling between azaallyl derivatives and vinyl bromides has been developed to produce allylic amines. nih.gov

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs can be strategically approached through various established esterification methodologies. These methods primarily involve the coupling of an appropriate alcohol with a carboxylic acid or its activated derivative. The structural diversity of the target analogs is achieved by modifying either the allylic alcohol component or the 2-nitrobenzoate backbone with various substituents. The two principal synthetic routes are the esterification of substituted allylphenols or other allyl alcohols with a 2-nitrobenzoyl derivative, and the reaction of allyl alcohol with a substituted 2-nitrobenzoic acid.

One of the common strategies involves the esterification of a substituted phenol (B47542) bearing an allyl group with a nitro-substituted benzoyl chloride. This approach is exemplified by the synthesis of analogs derived from eugenol (4-allyl-2-methoxyphenol). In a typical procedure, the phenolic hydroxyl group of eugenol is reacted with a nitrobenzoyl chloride, such as 3-nitrobenzoyl chloride or 4-nitrobenzoyl chloride, in the presence of a base. mdpi.comsemanticscholar.org This reaction leads to the formation of the corresponding 4-allyl-2-methoxyphenyl nitrobenzoate. For instance, the reaction of eugenol with 3-nitrobenzoyl chloride yields 4-allyl-2-methoxyphenyl 3-nitrobenzoate, while the use of 4-nitrobenzoyl chloride produces 4-allyl-2-methoxyphenyl 4-nitrobenzoate. mdpi.comsemanticscholar.org The yields for these reactions are reported to be 72% and 49% respectively, under basic conditions. mdpi.comsemanticscholar.org

Another key methodology focuses on the esterification of a substituted allyl alcohol with a nitro-substituted benzoic acid or its more reactive acid chloride derivative. This route allows for the introduction of substituents onto the allyl moiety of the target molecule. An example of this approach is the synthesis of 2-(4-methoxyphenyl)allyl 4-nitrobenzoate, which was prepared with a 46% yield. researchgate.netacs.org Similarly, more complex substituted allyl alcohols can be utilized. For instance, (R,E)-3-(4-chlorophenyl)-1-phenylallyl 4-nitrobenzoate was synthesized from (R,E)-3-(4-chlorophenyl)-1-phenyl-prop-2-en-1-ol and 4-nitrobenzoyl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). iucr.org

Furthermore, the synthesis of substituted analogs can also be achieved by modifying the aromatic ring of the 2-nitrobenzoate itself. While direct examples for allyl esters are less commonly detailed, the synthesis of various substituted methyl 2-nitrobenzoates is well-established and these can, in principle, be converted to the corresponding allyl esters. nih.gov For example, the esterification of a phenol with 2-chloro-4-nitrobenzoyl chloride has been reported to produce a substituted 4-nitrobenzoate, which indicates that halogenated nitrobenzoic acids are viable starting materials for creating diverse analogs. nih.gov

The selection of the synthetic strategy is often dictated by the commercial availability and ease of synthesis of the substituted precursors. Both primary routes offer a versatile platform for generating a library of substituted this compound analogs for further research.

The following table summarizes the synthesis of various substituted this compound analogs, detailing the specific substituents, the synthetic method employed, and the reported yields.

Allyl Component Substituent(s)Nitrobenzoate Substituent(s)Synthetic MethodYield (%)Reference(s)
4-allyl-2-methoxyphenyl3-nitroEsterification of 4-allyl-2-methoxyphenol with 3-nitrobenzoyl chloride72 mdpi.comsemanticscholar.org
4-allyl-2-methoxyphenyl4-nitroEsterification of 4-allyl-2-methoxyphenol with 4-nitrobenzoyl chloride49 mdpi.comsemanticscholar.org
2-(4-methoxyphenyl)allyl4-nitroEsterification of 2-(4-methoxyphenyl)allyl alcohol with 4-nitrobenzoyl chloride46 researchgate.netacs.org
(R,E)-3-(4-chlorophenyl)-1-phenylallyl4-nitroEsterification of (R,E)-3-(4-chlorophenyl)-1-phenyl-prop-2-en-1-ol with 4-nitrobenzoyl chlorideNot specified iucr.org

Elucidation of Reactivity and Mechanistic Pathways of Allyl 2 Nitrobenzoate

Mechanistic Studies of the Allyl Moiety's Reactions

The allyl group of allyl 2-nitrobenzoate (B253500) is involved in a variety of reactions, including nucleophilic substitutions, functionalizations, and rearrangements.

Nucleophilic Substitution Reactions (SN2')

The allyl group can undergo nucleophilic substitution. A notable variation is the SN2' reaction, an allylic rearrangement where the nucleophile attacks the γ-carbon of the allyl system, leading to a shift of the double bond. This pathway becomes significant when direct SN2 reaction at the α-carbon is sterically hindered. wikipedia.org The transition state involves an allyl intermediate, and the reaction can proceed through both bimolecular (SN2') and unimolecular (SN1') mechanisms. wikipedia.org

Computational studies on similar allylic systems have investigated the factors influencing SN2 reactivity. These studies suggest that electrostatic effects in the transition state are a primary source of activation for allylic halides in reactions with negatively charged nucleophiles. nih.govacs.org The partial positive charge on the α-carbon in an allylic halide makes it more attractive to a nucleophile compared to a corresponding saturated alkyl halide. stackexchange.com The presence of the allyl group can stabilize the transition state through π-bond conjugation. vulcanchem.com

Allylic Functionalization Reactions (e.g., C-F bond formation)

The formation of allylic C-F bonds is a key transformation in the synthesis of organofluorine compounds. Palladium-catalyzed allylic fluorination of substrates like allyl p-nitrobenzoate has been explored using nucleophilic fluoride (B91410) sources. For instance, a method using TBAF(t-BuOH)4 as the fluoride source allows for the synthesis of 2- and 3-arylpropenyl fluorides under mild conditions. beilstein-journals.org Research has shown that a p-nitrobenzoate group is an effective leaving group in palladium-catalyzed reactions to form allyl fluorides. grafiati.com

The mechanism of these palladium-catalyzed fluorinations often involves the formation of a π-allylpalladium intermediate. The stereochemical outcome of the reaction, such as retention of configuration, can suggest a mechanism involving a π-σ-π isomerization of this intermediate. beilstein-journals.org Recent advancements have also focused on developing new strategies for allylic fluorination through methods like the decarboxylative fluorination of β,γ-unsaturated carboxylic acids. researchgate.net

Isomerization and Rearrangement Processes

Allylic systems can undergo various isomerization and rearrangement reactions. For example, the 1,3-isomerization of allylic alcohols to form different isomers can be catalyzed by various reagents, including those based on rhenium. organic-chemistry.org Another significant rearrangement is the Baeyer-Villiger oxidation, which can convert a cyclic ketone into a lactone. wiley-vch.de While not a direct reaction of the allyl group itself, understanding such rearrangements is crucial in the broader context of molecules containing these functionalities.

Studies on the solvolysis of related compounds, such as trans-5-methyl-2-cyclohexenyl p-nitrobenzoate, have provided insights into isomeric rearrangements in aqueous acetone. acs.org These rearrangements often involve ionic intermediates and can be influenced by the solvent and the structure of the substrate.

Reactivity Pertaining to the 2-Nitrobenzoate Core

The 2-nitrobenzoate portion of the molecule also exhibits distinct reactivity, primarily centered on the nitro group and the aromatic ring.

Reduction Chemistry of the Nitro Group

The nitro group of the 2-nitrobenzoate core can be reduced to an amino group, a fundamental transformation in organic synthesis. This reduction is often achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C). commonorganicchemistry.com However, other methods are available to achieve this transformation with higher chemoselectivity, especially in the presence of other reducible functional groups.

A notable system for the selective reduction of nitroarenes in the presence of ester groups is the use of sodium borohydride (B1222165) (NaBH4) in combination with iron(II) chloride (FeCl2). d-nb.info This method has been shown to be effective for a range of ester-substituted nitroaromatic compounds, including those with ortho, meta, and para relationships between the nitro and ester groups. d-nb.info The mechanism of nitro group reduction generally proceeds through nitroso and hydroxylamine (B1172632) intermediates. unimi.it Enzymatic reductions using nitroreductases also follow a similar pathway. asm.org

Table 1: Selective Reduction of Nitroarenes with NaBH4-FeCl2 d-nb.info

Substrate (Nitro-Ester Position)Product Yield (%)
meta-ester91-96
para-ester92-95
ortho-ester83-90

This table summarizes the yields for the selective reduction of various ester-substituted nitroarenes to the corresponding anilines using a NaBH4-FeCl2 system.

Aromatic Substitution Patterns and Mechanisms

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. uoanbar.edu.iqsavemyexams.com This is due to its electron-withdrawing nature, which deactivates the ortho and para positions of the benzene (B151609) ring towards electrophilic attack. uoanbar.edu.iq Consequently, electrophilic substitution on the 2-nitrobenzoate core would be expected to occur at the positions meta to the nitro group.

Strategic Applications in Complex Organic Synthesis

Allyl 2-nitrobenzoate (B253500) as a Versatile Synthetic Intermediate

Allyl 2-nitrobenzoate serves as a multifaceted intermediate in organic synthesis. Its utility is derived from two primary components: the allyl group and the 2-nitrobenzoate group. The allyl group (CH₂=CH-CH₂–) is a versatile functional handle, known for its participation in a wide array of reactions, including palladium-catalyzed allylic substitutions. wikipedia.org The 2-nitrobenzoate portion not only acts as a leaving group in these reactions but also influences the electronic properties and reactivity of the allyl moiety. The nitro group, being strongly electron-withdrawing, can affect the catalytic cycles in which the molecule participates. nih.gov

The compound can be seen as an activated form of both an allyl source and a 2-nitrobenzoic acid derivative. This dual nature allows it to be used in sequential or one-pot reactions to build molecular complexity rapidly. For instance, the nitro group can be reduced to an amine, which can then undergo further transformations, while the allyl group can be transferred to a nucleophile. vulcanchem.com This versatility makes this compound a valuable precursor for creating diverse organic molecules, from functionalized aromatics to complex heterocyclic systems.

Role in Carbonyl Allylation Reactions and Homoallylic Alcohol Synthesis

This compound is implicated in advanced strategies for carbonyl allylation, a key carbon-carbon bond-forming reaction that produces homoallylic alcohols. These alcohols are valuable structural motifs found in numerous natural products. While direct use of this compound as the primary allyl donor is not extensively documented, the critical role of its constituent parts, particularly the nitrobenzoate, has been highlighted in sophisticated catalytic systems.

In modern carbonyl allylation methods, such as iridium-catalyzed transfer hydrogenative couplings, additives are often required to achieve high efficiency and enantioselectivity. nih.govacs.org Notably, m-nitrobenzoic acid has been identified as a highly effective additive in these reactions, which couple allyl acetate (B1210297) with alcohols or aldehydes to form homoallylic alcohols. nih.govnih.gov The presence of the nitrobenzoate is believed to facilitate the formation of a key catalytically active species, a cyclometalated iridium-benzoate complex, which is crucial for the enantiodetermining carbonyl addition step. nih.govacs.org This observation underscores the potential of the nitrobenzoate moiety within this compound to act as an internal co-catalyst or ligand that modulates the reactivity and selectivity of the metal catalyst.

The reaction transforms aldehydes or alcohols into homoallylic alcohols, often with high levels of stereocontrol. organic-chemistry.orgresearchgate.net The general transformation can be summarized as follows:

RCHO + Allyl Source --(Catalyst)--> RCH(OH)CH₂CH=CH₂

Below is a table summarizing representative examples of iridium-catalyzed carbonyl allylation reactions where a nitrobenzoic acid additive plays a key role, illustrating the types of products achievable through such a strategy.

EntryCarbonyl SubstrateAllyl DonorCatalyst SystemProduct (Homoallylic Alcohol)Yield (%)ee (%)
1CinnamaldehydeAllyl Acetate[Ir(cod)Cl]₂, (R)-BINAP, m-NO₂BzOH(R)-1-Phenyl-5-hexen-3-ol8596
2BenzaldehydeAllyl Acetate[Ir(cod)Cl]₂, (R)-Cl,MeO-BIPHEP, m-NO₂BzOH(R)-1-Phenyl-3-buten-1-ol9198
31-DecanalAllyl Acetate[Ir(cod)Cl]₂, (R)-Cl,MeO-BIPHEP, m-NO₂BzOH(R)-1-Tridecen-4-ol8897
4Benzyl (B1604629) AlcoholAllyl Acetate[Ir(cod)Cl]₂, (R)-Cl,MeO-BIPHEP, m-NO₂BzOH(R)-1-Phenyl-3-buten-1-ol8798

Data synthesized from findings reported in studies on iridium-catalyzed carbonyl allylation where nitrobenzoic acid was a crucial additive. nih.govacs.org

Precursor in the Synthesis of Functionalized Organic Scaffolds (e.g., ortho-allyl nitroarenes, isoindolinones)

The structure of this compound makes it an ideal starting material for constructing more complex, functionalized organic scaffolds, particularly ortho-allyl nitroarenes and isoindolinones.

Ortho-allyl nitroarenes can be synthesized through reactions that rearrange the allyl group from the ester oxygen to the ortho position of the aromatic ring. While specific examples for this compound require inference from related transformations, palladium-catalyzed decarboxylative allylation is a known method for achieving such C-C bond formations. In this type of reaction, a π-allylpalladium complex is formed, which can then be attacked by a nucleophile. In an intramolecular context, the aromatic ring itself could potentially act as the nucleophile, leading to an ortho-allylated product, although this is a challenging transformation.

A more direct application is in the synthesis of isoindolinones . Isoindolinones are a class of nitrogen-containing heterocycles that form the core of many biologically active compounds and pharmaceuticals. researchgate.netresearchgate.net The synthesis of isoindolinones can be achieved from 2-nitrobenzoic acid derivatives. rsc.orggoogle.com A common strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization.

For example, a synthetic pathway could involve the reaction of this compound with an amine to form an amide, followed by reduction of the nitro group (e.g., using iron powder) and subsequent intramolecular cyclization to furnish an N-substituted isoindolinone. researchgate.netgoogle.com The Ugi four-component reaction (Ugi-4CR) using 2-nitrobenzoic acid derivatives is another powerful method to create complex amides that can be cyclized to form diverse isoindolinones. researchgate.netrsc.org As a derivative of 2-nitrobenzoic acid, this compound is a suitable substrate for such multi-component reaction strategies.

Application within Protecting Group Chemistry Frameworks (considering the allyl ester as a removable moiety)

In the strategic planning of multi-step organic syntheses, the use of protecting groups is fundamental. univpancasila.ac.id The allyl ester is a well-established and highly useful protecting group for carboxylic acids due to its stability across a wide range of reaction conditions and, most importantly, its selective removal under very mild conditions. peptide.comorganic-chemistry.org this compound is a quintessential example of an allyl ester, where the 2-nitrobenzoic acid moiety would be the functional group being protected.

The allyl group's key advantage is its orthogonality to many other common protecting groups. It is stable to the acidic and basic conditions often used to remove acid-labile (e.g., tert-butyl ester) or base-labile (e.g., methyl ester) groups. organic-chemistry.org This stability allows for selective deprotection sequences in the synthesis of complex molecules. acsgcipr.org

The removal of the allyl ester (deallylation) is most commonly achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger. acsgcipr.orgthieme-connect.com The mechanism involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophilic scavenger, releasing the free carboxylate. acsgcipr.org Various scavengers can be employed, including amines (like diethylamine (B46881) or N-methylmorpholine), β-dicarbonyl compounds (like barbituric acid), or reducing agents. peptide.comthieme-connect.compeptide.com

Recent research has also developed alternative deallylation methods to avoid the use of palladium. For instance, a cobalt-catalyzed system using Co(II)/TBHP/(Me₂SiH)₂O has been shown to efficiently cleave allyl esters with high chemoselectivity and functional group tolerance. acs.org

The table below compares different reagent systems for the deprotection of allyl esters.

EntryCatalyst / Reagent SystemScavenger / Co-reagentConditionsComments
1Pd(PPh₃)₄N-Methylmorpholine, Acetic AcidRoom TemperatureMild conditions, widely used in peptide synthesis. peptide.com
2Pd₂(dba)₃, P(2-furyl)₃Allyl methyl carbonate (as source)Room TemperatureUsed for allylation, but illustrates Pd(0) reactivity. nih.gov
3Pd(PPh₃)₄Solid-supported Barbituric Acid90 °CSimplifies work-up; product isolated by filtration. thieme-connect.com
4Pd(PPh₃)₄Pyrrolidine or Piperidine0 °C to Room TempEffective for deprotection of β-lactam allyl esters. google.com
5Co(II), TBHP(Me₂SiH)₂ONot specifiedPalladium-free method, good functional group tolerance. acs.org
6Microwave HeatingPd(PPh₃)₄, Formic Acid, DiethylamineMicrowave IrradiationSignificantly accelerates the deprotection reaction. biotage.com

This table summarizes common and novel methods for the cleavage of allyl esters, a key application of compounds like this compound in protecting group strategies. peptide.comacsgcipr.orgthieme-connect.comacs.orgnih.govgoogle.combiotage.com

Advanced Spectroscopic Characterization and Structural Delineation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual protons and carbon atoms.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of Allyl 2-nitrobenzoate (B253500) are predicted based on the analysis of structurally similar compounds, including benzyl (B1604629) 2-nitrobenzoate and allyl 4-nitrobenzoate (B1230335).

The ¹H NMR spectrum is expected to exhibit distinct signals for the allyl and the aromatic protons. The protons of the allyl group will present as a complex multiplet system. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are anticipated to appear as a doublet. The terminal vinyl protons (=CH₂) will likely show as two separate multiplets due to their different chemical environments (cis and trans to the rest of the allyl chain). The internal vinyl proton (-CH=) is expected to be a multiplet due to coupling with both the methylene and terminal vinyl protons. The aromatic protons on the nitro-substituted benzene (B151609) ring will appear in the downfield region, typically between 7.5 and 8.2 ppm, with their specific shifts and coupling patterns dictated by the ortho, meta, and para relationships to the nitro and ester groups.

The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon of the ester group, the carbons of the allyl group, and the aromatic carbons. The carbonyl carbon is expected to resonate at the most downfield position, typically in the range of 164-166 ppm. The carbons of the allyl group are predicted to appear in the intermediate region of the spectrum, with the -O-CH₂- carbon around 66-68 ppm, the -CH= carbon around 131-133 ppm, and the =CH₂ carbon around 118-120 ppm. The aromatic carbons will show a pattern of signals influenced by the electron-withdrawing nitro group and the ester functionality. The carbon bearing the nitro group (C-2) is expected to be significantly downfield, while the other aromatic carbons will have shifts distributed based on their electronic environment.

Predicted ¹H NMR Chemical Shifts for Allyl 2-nitrobenzoate

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Allyl -CH₂-~4.8d
Allyl =CH₂~5.3-5.5m
Allyl -CH=~5.9-6.1m
Aromatic H~7.5-8.2m

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~164-166
Allyl -O-CH₂-~66-68
Allyl -CH=~131-133
Allyl =CH₂~118-120
Aromatic C-1~129-131
Aromatic C-2~148-150
Aromatic C-3~123-125
Aromatic C-4~132-134
Aromatic C-5~127-129
Aromatic C-6~130-132

Advanced NMR Techniques (e.g., 2D NMR, operando NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the allyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the allyl group and the benzoate (B1203000) moiety through the ester linkage, as well as confirming the positions of the substituents on the aromatic ring.

Operando NMR spectroscopy, while less common for routine characterization, could be employed to study the synthesis or reactions of this compound in real-time. This would provide mechanistic insights by allowing for the observation of intermediates and the kinetics of the transformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group and the ester functionality. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear as two strong bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The carbonyl (C=O) stretching vibration of the ester group will be a prominent, sharp peak around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will likely produce strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The C=C stretching of the allyl group is expected to be a medium intensity band around 1645 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the allyl group will appear above 3000 cm⁻¹.

The Raman spectrum will complement the IR data. Aromatic ring vibrations, which often give strong Raman signals, will be present. The symmetric stretch of the nitro group is also typically Raman active. The C=C stretch of the allyl group should also be observable.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch~1530-1550Strong (IR)
Nitro (NO₂)Symmetric Stretch~1340-1360Strong (IR), Medium (Raman)
Ester (C=O)Stretch~1720-1740Strong (IR)
Ester (C-O)Stretch~1250-1300, ~1100-1150Strong (IR)
Allyl (C=C)Stretch~1645Medium (IR, Raman)
Aromatic C-HStretch>3000Medium-Weak (IR, Raman)
Alkene C-HStretch>3000Medium-Weak (IR, Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₉NO₄), the molecular weight is 207.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 207.

The fragmentation of this compound is expected to follow pathways characteristic of both nitroaromatic compounds and allyl esters. Key fragmentation patterns would likely include:

Loss of the allyl group (•C₃H₅) to give a fragment at m/z 166, corresponding to the 2-nitrobenzoyl cation.

Loss of the nitro group (•NO₂) to give a fragment at m/z 161.

A McLafferty rearrangement is possible, involving the transfer of a hydrogen from the allyl chain to the carbonyl oxygen, followed by the elimination of propene, which would result in a fragment corresponding to 2-nitrobenzoic acid.

Cleavage of the ester bond can also lead to the formation of the allyl cation at m/z 41.

Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
207[M]⁺ (Molecular Ion)
166[M - C₃H₅]⁺
161[M - NO₂]⁺
41[C₃H₅]⁺

Electronic Absorption Spectroscopy for Nitro Group Chromophore Analysis

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The spectrum of this compound will be dominated by the chromophoric nitroaromatic system. Nitroaromatic compounds typically exhibit two main absorption bands. nih.gov A high-intensity band at shorter wavelengths (around 210-250 nm) is attributed to a π → π* transition within the benzene ring. A lower intensity band at longer wavelengths (around 260-300 nm) is characteristic of the n → π* transition of the nitro group. The exact position and intensity of these bands can be influenced by the solvent polarity. The presence of the ester and allyl groups is expected to have a minor effect on the main absorption features, which are primarily governed by the nitrobenzene (B124822) moiety.

Computational and Theoretical Investigations of Allyl 2 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like allyl 2-nitrobenzoate (B253500), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide deep insights into its geometry, electronic properties, and spectroscopic behavior. researchgate.netscirp.orgmdpi.com

The electronic character of allyl 2-nitrobenzoate is dictated by the interplay between the electron-withdrawing nitrobenzoate group and the π-system of the allyl group. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity. acs.org The energy gap between the HOMO and LUMO (ΔE_gap) is a key indicator of chemical reactivity and kinetic stability. scirp.orgresearchgate.net

For this compound, the HOMO is expected to be predominantly localized on the allyl moiety and the benzene (B151609) ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group (—NO₂) and the carbonyl group (C=O) of the ester. This distribution signifies that the allyl group would be the primary site for electrophilic attack, while the nitroaromatic part would be susceptible to nucleophilic attack. mdpi.com The energy gap is expected to be significant, indicating a relatively stable molecule, but the specific value would determine its charge transfer characteristics. scirp.org

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties for this compound (Illustrative) Calculated values are hypothetical and based on typical results for similar molecules from DFT studies.

ParameterPredicted Value (eV)Description
EHOMO~ -7.0 to -6.5Energy of the Highest Occupied Molecular Orbital
ELUMO~ -2.5 to -2.0Energy of the Lowest Unoccupied Molecular Orbital
ΔEgap~ 4.5 to 4.0HOMO-LUMO energy gap, indicating chemical stability

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which can serve as a fingerprint for the molecule. nih.govmdpi.com By calculating the harmonic vibrational frequencies, one can assign the characteristic bands observed in experimental spectra to specific molecular motions. researchgate.net For this compound, key vibrational modes would include the asymmetric and symmetric stretching of the nitro group, the stretching of the carbonyl ester group, C=C stretching of the allyl group, and various C-H and aromatic ring vibrations. Theoretical spectra are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) Frequencies are hypothetical, based on characteristic values for the functional groups from computational studies.

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
νas(NO₂)~1530 - 1560Asymmetric NO₂ Stretch
νs(NO₂)~1345 - 1370Symmetric NO₂ Stretch
ν(C=O)~1720 - 1740Carbonyl Ester Stretch
ν(C=C)~1640 - 1660Allyl C=C Stretch
ν(=C-H)~3080 - 3120Allyl Vinyl C-H Stretch
ν(Aromatic C-H)~3050 - 3100Aromatic C-H Stretch

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. ehu.esacs.org For this compound, several reaction pathways could be computationally explored. One important pathway is the photochemical cleavage or rearrangement characteristic of ortho-nitrobenzyl compounds, which proceeds via an intramolecular hydrogen abstraction by the excited nitro group. researchgate.net Computational studies can model the excited states (S₁ and T₁) to elucidate this mechanism. researchgate.net

Another relevant area is the study of transition-metal-catalyzed reactions, such as allylic amination or alkylation. nih.govacs.org DFT calculations can clarify the mechanism of these reactions, including the oxidative addition, nucleophilic attack, and reductive elimination steps, and explain the origins of regio- and enantioselectivity. nih.govresearchgate.net For instance, modeling the interaction with a palladium catalyst would reveal the structure of the π-allyl-palladium intermediate and the transition state for nucleophilic attack. acs.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the nitro and carbonyl groups. These areas are the most likely sites for electrophilic attack. researchgate.netmdpi.com Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those of the allyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack. rsc.orgmdpi.com The π-rich region of the allyl double bond would also show significant electron density. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Predictions

This compound possesses significant conformational flexibility due to the rotation around the C-O and C-C single bonds of the allyl ester linkage. Molecular Dynamics (MD) simulations are well-suited to explore the conformational landscape of such flexible molecules in different environments, such as in a vacuum or in a solvent. nih.gov

By simulating the molecule's movement over time, MD can identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule's shape affects its interaction with other molecules or biological targets. rutgers.edu For nitroaromatic compounds, MD simulations can also provide insights into their behavior in aqueous environments, which is crucial for predicting environmental fate. acs.org Furthermore, MD simulations can shed light on the dynamics of the active site in enzymes that may interact with or metabolize the compound, revealing how the substrate is positioned for a reaction. acs.org

Studies on Allylic Activation and π-Conjugation Effects

The activating effect of an allyl group on SN2 reactivity is a classic example of allylic activation. nih.gov Computational studies investigating identity SN2 reactions have explored the origins of this activation. acs.org A central topic in these investigations is the relative importance of π-conjugation versus electrostatic effects. nih.govacs.org Some rigorous quantum mechanical studies have suggested that electrostatic interactions are the primary source of activation for allylic substrates in reactions involving negatively charged nucleophiles. nih.govacs.org According to the Galabov-Allen-Wu electrostatic model, attractive electrostatic interactions in the transition state between the nucleophile, the leaving group, and the β-carbon of the allyl group are the main drivers of activation. nih.govacs.org

The concept of π-conjugation involves the overlap of p-orbitals across adjacent single bonds, allowing for the delocalization of π-electrons over three or more atoms. masterorganicchemistry.com In this compound, the π-system can potentially extend from the vinyl group of the allyl moiety, through the ester group, and into the aromatic ring containing the electron-withdrawing nitro group. The stability gained from this electron delocalization is known as the resonance stabilization effect. pressbooks.pub The extent of this conjugation is highly dependent on the molecule's conformation, specifically the alignment of the p-orbitals. masterorganicchemistry.com If the p-orbital on the α-carbon of the allyl group is not aligned with the p-orbitals of the π-bond, the conjugation and its stabilizing effects are diminished. masterorganicchemistry.com

Computational methods allow for the detailed analysis of these electronic effects. For instance, Natural Population Analysis (NPA) can be used to calculate the distribution of electron density and atomic charges within the molecule in both its ground state and transition states. nih.govacs.org Such analyses on related allylic systems have been used to quantify the charge distribution and support the dominance of electrostatic effects in certain reactions. acs.org

Research on related allylic systems provides insight into the data generated from such computational studies. For example, calculations on simple allylic halides have been used to compare activation enthalpies and atomic charges to understand reactivity.

Table 1: Comparison of Calculated Activation Enthalpies (ΔH‡) and Rotational Barriers in Transition States for Allylic vs. Saturated Systems in an Identity SN2 Reaction. acs.org
SystemActivation Enthalpy (ΔH‡) (kcal/mol)Rotational Barrier in TS (kcal/mol)
Allyl Chloride-1.31.2
Propyl Chloride-0.22.3
Table 2: Computed Natural Population Analysis (NPA) Charges at the α-Carbon (Cα) in Reactant and Transition States (TS) for an Identity SN2 Reaction. nih.govacs.org
SubstrateReactant State Charge at CαTransition State Charge at Cα
Allyl Chloride0.0280.211
Propyl Chloride0.0320.198

The data illustrate that while the activation enthalpy for the allylic system is lower, the rotational barrier in the transition state is also small, leading some researchers to question the importance of a perfectly aligned π-conjugative geometry for activation in these specific cases. acs.org The change in charge at the α-carbon from the reactant to the transition state is a key parameter used in arguments for electrostatic stabilization. nih.govacs.org The electron-withdrawing nature of the nitro group on the benzoate (B1203000) ring further complicates the electronic landscape, influencing the electrostatic potential across the entire molecule. acs.org Theoretical studies on molecules containing nitroaromatic and ester functionalities help to model the electron distribution and identify reactive sites for electrophilic and nucleophilic attack. researchgate.netisroset.orgscispace.com

Future Research Directions and Unexplored Avenues for Allyl 2 Nitrobenzoate

Development of Sustainable and Green Synthetic Protocols

Future research will increasingly prioritize the development of environmentally benign methods for the synthesis of Allyl 2-nitrobenzoate (B253500). This aligns with the broader goals of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key avenues of exploration will include the use of safer nitrating agents to replace traditional mixed-acid systems, which are corrosive and generate significant waste streams. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of these new synthetic routes.

The exploration of alternative energy sources, such as microwave and ultrasound irradiation, also presents a promising direction for accelerating reaction rates and improving energy efficiency in the synthesis of nitroaromatic compounds. Furthermore, the use of greener solvent systems, including water, supercritical fluids, or bio-based solvents, will be a critical aspect of developing more sustainable protocols.

Exploration of Novel Catalytic Systems for Allyl 2-nitrobenzoate Transformations

The development of innovative catalytic systems is a cornerstone of future research into the reactivity of this compound. While transition-metal catalysis has been widely used for transformations of allylic and nitroaromatic compounds, future work will likely focus on several emerging areas:

Photocatalysis: The use of visible-light photoredox catalysis offers a mild and efficient way to generate reactive intermediates from both the allyl and nitrobenzoate moieties, enabling novel bond formations and functionalizations under environmentally friendly conditions.

Biocatalysis: The application of enzymes or whole-cell systems could provide highly selective and sustainable routes for the transformation of this compound. Engineered enzymes may offer unparalleled control over stereochemistry and functional group compatibility.

Organocatalysis: Metal-free catalytic systems, employing small organic molecules, are an attractive alternative to traditional metal-based catalysts. Research in this area could lead to the development of more sustainable and cost-effective transformations.

High-throughput screening techniques will be instrumental in the rapid discovery and optimization of new catalysts for a wide range of reactions involving this compound.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow manufacturing represents a significant opportunity for the synthesis and transformation of this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration with purification and analysis steps. nih.goveuropa.euewadirect.comacs.orgvapourtec.com

Future research will focus on developing robust and scalable flow processes for the nitration of allyl benzoate (B1203000) and subsequent transformations of the resulting this compound. The integration of automated synthesis platforms will further accelerate the exploration of reaction conditions and the rapid production of derivative libraries for various applications. merckmillipore.comchemspeed.comchemspeed.comnih.govyoutube.com These automated systems can handle hazardous reagents more safely and operate continuously, leading to increased efficiency and reproducibility. merckmillipore.comchemspeed.comchemspeed.comnih.govyoutube.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Future research will increasingly employ advanced spectroscopic techniques for the real-time, in-situ monitoring of reactions involving this compound. Process Analytical Technology (PAT) tools, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, will enable the continuous tracking of reactant consumption, intermediate formation, and product generation.

These techniques provide valuable data for kinetic modeling and the elucidation of reaction pathways. The ability to monitor reactions in real-time is particularly important for ensuring safety and optimizing yields in potentially hazardous reactions like nitration.

Synergistic Experimental and Theoretical Approaches to Mechanistic Understanding

The combination of experimental studies and computational modeling will be a powerful strategy for gaining a comprehensive understanding of the reaction mechanisms governing the transformations of this compound. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict transition state geometries and energies, and rationalize observed selectivities. nih.govresearchgate.netprinceton.eduresearchgate.netnih.govresearchgate.net

By integrating computational predictions with experimental observations from kinetic studies and spectroscopic analysis, researchers can develop detailed mechanistic hypotheses. This synergistic approach will be invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve desired outcomes. princeton.edu

Q & A

Basic Research Questions

Q. What established laboratory methods are effective for synthesizing Allyl 2-nitrobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via acid-catalyzed esterification of 2-nitrobenzoic acid with allyl alcohol. A modified approach involves microwave-assisted synthesis (30–60 minutes at 80–100°C) using ultradispersed natural zeolite catalysts to enhance reaction efficiency, as demonstrated for analogous alkyl nitrobenzoates . Traditional methods may require longer reaction times (6–12 hours) under reflux with sulfuric acid as a catalyst. Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) and catalyst loading (5–10 wt% zeolite) .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR can identify allyl protons (δ 4.8–5.3 ppm for vinyl protons, δ 5.8–6.1 ppm for the ester carbonyl). 13^{13}C NMR confirms the nitrobenzoate ester carbonyl (δ ~165–170 ppm).
  • IR Spectroscopy : Key peaks include the ester C=O stretch (~1720 cm1^{-1}) and NO2_2 symmetric/asymmetric stretches (~1520 and ~1350 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or GC-MS can detect molecular ion peaks (e.g., [M+H]+^+ at m/z 208) and fragmentation patterns specific to the allyl and nitro groups .

Q. How can researchers mitigate side reactions during the synthesis of this compound?

  • Methodological Answer : Competing hydrolysis of the allyl ester can be minimized by using anhydrous solvents (e.g., dry dichloromethane) and molecular sieves. Nitro group reduction is avoided by excluding reducing agents and maintaining neutral to mildly acidic conditions. Catalytic zeolites reduce undesired byproducts like dialkylated derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The allyl group in this compound participates in Tsuji-Trost reactions, where palladium(0) catalysts mediate nucleophilic substitution. The nitro group’s electron-withdrawing effect stabilizes the π-allyl-Pd intermediate, enhancing regioselectivity. For example, coupling with amines or carboxylates proceeds via oxidative addition of the allyl ester to Pd, followed by nucleophilic attack at the less hindered terminal carbon . Computational studies (DFT/B3LYP) predict charge distribution and transition-state geometries to rationalize selectivity .

Q. How does the electronic structure of this compound influence its photochemical behavior?

  • Methodological Answer : The nitro group introduces low-lying π* orbitals, enabling n→π* transitions detectable via UV-Vis spectroscopy (~300–400 nm). Time-resolved spectroscopy can probe excited-state dynamics, such as intersystem crossing or nitro-to-allyl charge transfer, which are critical for applications in photoactive materials. Allyl radical intermediates, analogous to allyl systems studied in hydrocarbon biradicals, may form under UV irradiation .

Q. What strategies optimize the enantioselective functionalization of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed allylic alkylation can induce enantioselectivity. The nitro group’s steric and electronic effects guide substrate-ligand interactions. For example, kinetic resolution during nucleophilic attack on the π-allyl-Pd complex yields enantiomerically enriched products. Stereochemical outcomes are validated via chiral HPLC or X-ray crystallography .

Q. How do computational models (e.g., DFT) predict the thermal stability and decomposition pathways of this compound?

  • Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level simulate bond dissociation energies (BDEs) and transition states for thermal decomposition. The allyl ester’s C–O bond (BDE ~250 kJ/mol) is weaker than the nitrobenzoate C–NO2_2 bond (BDE ~400 kJ/mol), favoring allyl group cleavage at elevated temperatures (>200°C). Pyrolysis products may include 2-nitrobenzoic acid and propene derivatives, consistent with thermogravimetric analysis (TGA) .

Data Contradictions and Resolution

  • Synthesis Efficiency : Microwave-assisted methods report higher yields (>85%) compared to traditional reflux (~70%), but reproducibility depends on catalyst activation (e.g., zeolite calcination temperature).
  • Reactivity in Cross-Coupling : Patent literature emphasizes allyl group transfer, whereas academic studies highlight competing nitro group participation under basic conditions. Controlled pH (<7) and ligand selection resolve this discrepancy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.